molecular formula C6H7FN2 B1291597 2-Amino-5-fluoro-4-picoline CAS No. 301222-66-2

2-Amino-5-fluoro-4-picoline

Cat. No.: B1291597
CAS No.: 301222-66-2
M. Wt: 126.13 g/mol
InChI Key: RKMOPXJNMQWPLH-UHFFFAOYSA-N
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Mechanism of Action

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to be bbb permeant . Its lipophilicity (Log Po/w) is predicted to be around 1.28 , which could influence its distribution within the body. More detailed studies would be needed to fully understand its pharmacokinetic properties.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 2-Amino-5-fluoro-4-picoline, it is recommended to be stored in a dark place, sealed, and at room temperature . This suggests that light, air, and temperature could potentially affect its stability. The compound’s efficacy could also be influenced by various biological factors, such as the presence of other compounds or the physiological state of the organism.

Biochemical Analysis

Biochemical Properties

2-Amino-5-fluoro-4-picoline plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The amino group in its structure can form hydrogen bonds, while the fluorine atom can participate in halogen bonding. These interactions can influence the activity of enzymes and proteins. For instance, this compound has been shown to interact with p38α mitogen-activated protein kinase, a serine/threonine kinase involved in cellular responses to stress and inflammation . The compound’s interaction with this kinase can modulate its activity, potentially leading to therapeutic applications.

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with p38α mitogen-activated protein kinase can affect the release of pro-inflammatory cytokines like tumor necrosis factor-α and interleukin-1β . These cytokines play crucial roles in immune responses and inflammation, suggesting that this compound could have potential anti-inflammatory effects.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to the active site of enzymes, such as p38α mitogen-activated protein kinase, and inhibit their activity . This inhibition can lead to downstream effects on cellular signaling pathways and gene expression. Additionally, the presence of the fluorine atom can enhance the compound’s binding affinity and specificity for certain targets.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable when stored in a dark, dry place at room temperature . Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, indicating potential long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can modulate enzyme activity and cellular signaling pathways without causing significant toxicity. At higher doses, it can lead to toxic or adverse effects, such as cellular damage and inflammation . These threshold effects highlight the importance of optimizing the dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that can be further processed by the body . These metabolic pathways can influence the compound’s bioavailability and efficacy, as well as its potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through active transport mechanisms, allowing it to reach its target sites within the cell . Its distribution within tissues can also be influenced by its binding affinity for certain proteins, which can affect its localization and accumulation.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, its interaction with p38α mitogen-activated protein kinase can lead to its localization in the cytoplasm, where it can modulate cellular signaling pathways and gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-fluoro-4-picoline typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 4-methyl-2-pyridinamine with fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-fluoro-4-picoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-5-fluoro-4-picoline has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-fluoro-4-picoline stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

IUPAC Name

5-fluoro-4-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKMOPXJNMQWPLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00622206
Record name 5-Fluoro-4-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301222-66-2
Record name 5-Fluoro-4-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-fluoro-4-methylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The N1-(5-fluoro-4-methyl-2-pyridyl)acetamide (4.25 g, 25.3 mmol) obtained in (D) was dissolved in ethanol (3ml), added with 6 M aqueous hydrochloric acid (3ml) and refluxed by heating for 1 hour and 30 minutes. The reaction mixture was left stand for cooling and the solvent was concentrated. The resulting residue was dissolved in distilled water, and the system was made basic with 1 N aqueous sodium hydroxide and extracted twice with chloroform. The organic layer was dried over anhydrous magnesium sulfate and the solvent was evaporated to obtain the title compound (2.82 g, 88%) as solid.
Quantity
4.25 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three
Yield
88%

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